molecular formula C13H17NO4S B1328625 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 942474-20-6

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No. B1328625
M. Wt: 283.35 g/mol
InChI Key: BTZRYGCGYKFHNC-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound features a piperidine ring, a common structural motif in medicinal chemistry, linked to a phenyl group substituted with a methylsulfonyl moiety and a carboxylic acid function. This structure suggests potential for interaction with various biological targets and pharmacological properties.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted derivatives of piperidine compounds typically includes the reaction of a sulfonyl chloride with a piperidine ester, followed by further functionalization . Similarly, the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus involves coupling reactions under controlled pH conditions and subsequent electrophilic substitution . These methods highlight the versatility of piperidine derivatives in chemical synthesis and their potential for generating a wide array of biologically active compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray diffraction studies have also been used to determine the absolute configuration of piperidine carboxylic acids, providing insights into the stereochemistry of these molecules . The molecular structure, including the configuration of substituents on the piperidine ring, plays a crucial role in the biological activity and receptor binding of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, including substitutions and coupling reactions, to introduce various functional groups. These reactions are often carried out in the presence of bases or catalysts and in specific solvents like DMF . The reactivity of the piperidine ring and its substituents allows for the synthesis of a diverse set of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperidine ring. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of a carboxylic acid group, for example, could enhance the compound's solubility in aqueous media, which is beneficial for biological applications .

Scientific Research Applications

Aurora Kinase Inhibitor

The compound has been studied for its potential as an Aurora kinase inhibitor, indicating its usefulness in treating cancer. This application is based on its ability to inhibit Aurora A, a significant factor in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Human Beta(3) Agonists

Novel sulfonamides related to this compound have been evaluated for their biological activity on the human beta(3)-adrenergic receptor. These studies suggest potential applications in treating conditions related to this receptor (B. Hu et al., 2001).

Structural Analysis

Crystal structure analysis of related analogues provides insights into their potential as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). These findings could have implications for the treatment of neurodegenerative diseases (Kalina Mambourg et al., 2021).

Anticancer Agents

The compound has been involved in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which have shown promising results as anticancer agents. This research highlights its role in the development of new cancer therapies (A. Rehman et al., 2018).

Solvent Influence on Thermolysis

Studies on the influence of solvents on the regioselectivity of sulfoxide thermolysis in β-Amino-α-sulfinyl Esters related to this compound have provided valuable insights for chemical synthesis processes (Markus Bänziger et al., 2002).

Post-Polymerization Modification

The compound has been used in post-polymerization modifications of poly-(N-methyl-glycine), suggesting applications in bioconjugation and the development of new materials (Solomiia Borova et al., 2021).

Enzyme Inhibition Studies

Derivatives of the compound have been synthesized and evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, indicating potential applications in the treatment of diseases like Alzheimer's (H. Khalid et al., 2014).

Antibacterial Study

N-substituted derivatives of the compound have shown moderate to talented antibacterial activity, highlighting its potential in developing new antimicrobial agents (H. Khalid et al., 2016).

properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)12-5-3-2-4-11(12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZRYGCGYKFHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199897
Record name 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid

CAS RN

942474-20-6
Record name 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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